molecular formula C8H3Cl2F5OS B14037118 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene CAS No. 1803834-16-3

1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene

Cat. No.: B14037118
CAS No.: 1803834-16-3
M. Wt: 313.07 g/mol
InChI Key: NSXPBLZUYBIZPV-UHFFFAOYSA-N
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Description

The compound 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a halogenated aromatic derivative featuring a unique combination of substituents:

  • Chlorine atoms at positions 1 and 5 (para and meta to the trifluoromethylthio group).
  • A difluoromethoxy group (-OCF₂H) at position 2.
  • A trifluoromethylthio group (-SCF₃) at position 3.

Properties

CAS No.

1803834-16-3

Molecular Formula

C8H3Cl2F5OS

Molecular Weight

313.07 g/mol

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Cl2F5OS/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H

InChI Key

NSXPBLZUYBIZPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1SC(F)(F)F)Cl)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Selective Dichlorination of Benzene Ring

The initial step involves chlorination of the benzene ring to introduce chlorine atoms at positions 1 and 5. Typical reagents include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled temperature and solvent conditions to avoid over-chlorination or undesired isomers.

Parameter Conditions Notes
Reagents Cl₂ or SO₂Cl₂ Chlorination agents
Temperature 50–80 °C Controlled to limit side reactions
Solvent Polar aprotic solvents (e.g., DMF) Enhances regioselectivity
Yield Moderate to high (varies) Purification required

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is introduced at position 2 via nucleophilic substitution or transition metal-catalyzed reactions using difluoromethoxylating agents.

Difluoromethoxylating Agent Catalyst/Conditions Solvent Yield (%) Notes
HCF₂OCl or HCF₂OK Transition metal catalysts (e.g., Pd) DMF or similar 70–85 Requires inert atmosphere and temperature control

This step often requires careful temperature control (50–120 °C) and inert atmosphere to prevent decomposition of sensitive reagents.

Incorporation of Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is introduced typically by electrophilic substitution or radical-mediated thiolation using reagents such as silver trifluoromethylthiolate (AgSCF₃) or copper trifluoromethylthiolate (CuSCF₃).

Thiolation Agent Reaction Type Conditions Yield (%) Notes
AgSCF₃ or CuSCF₃ Electrophilic or radical 50–120 °C, polar aprotic solvent 65–90 Regioselectivity critical; purification by chromatography

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 50 and 120 °C across steps to balance reaction rate and selectivity.
  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitutions.
  • Catalysts: Transition metals such as palladium (Pd) are used for cross-coupling and difluoromethoxy introduction.
  • Atmosphere: Nitrogen or inert gas atmosphere is maintained to prevent oxidation or moisture-sensitive reagent degradation.
  • Purification: Column chromatography and crystallization are standard to isolate the target compound with high purity.

Challenges and Considerations

  • Regioselectivity: Controlling the position of substituents is critical, especially differentiating between 4- and 5-substituted trifluoromethylthio derivatives. Literature indicates the 5-substituted isomer is predominantly reported, suggesting synthetic challenges or nomenclature inconsistencies for the 4-substituted variant.
  • Yield Optimization: Multi-step synthesis involves cumulative yield losses; thus, optimizing each step's conditions is essential.
  • Handling of Fluorinated Reagents: Difluoromethoxylating and trifluoromethylthiolation agents require careful handling due to their reactivity and sensitivity.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Key Notes
Dichlorination Cl₂ or SO₂Cl₂, 50–80 °C, DMF 70–90 Controlled to avoid poly-chlorination
Difluoromethoxy Introduction HCF₂OCl or HCF₂OK, Pd catalyst, DMF 70–85 Requires inert atmosphere
Trifluoromethylthio Addition AgSCF₃ or CuSCF₃, 50–120 °C, DMF 65–90 Regioselectivity critical; purification needed

Chemical Reactions Analysis

1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Source
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene -Cl (1,5), -OCF₂H (2), -OCF₃ (4) C₈H₃Cl₂F₅O₂ 297.01 Pharmaceutical intermediates (high purity)
1,5-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene -CF₃ (1,5), -Cl (2), -OCF₃ (4) C₉H₂ClF₉O 332.55 Not specified (high fluorine content)
1,2,4,5-Tetrachloro-3-(methylthio)benzene -Cl (1,2,4,5), -SCH₃ (3) C₇H₄Cl₄S 271.98 Pesticide
1,5-Dichloro-3-Methoxy-2-nitrobenzene -Cl (1,5), -OCH₃ (3), -NO₂ (2) C₇H₅Cl₂NO₃ 222.03 Chemical synthesis intermediate

Key Observations

Substituent Impact on Properties: Trifluoromethylthio (-SCF₃) vs. Nitro (-NO₂) vs. Difluoromethoxy (-OCF₂H): Nitro groups (as in ) increase reactivity and toxicity, limiting biological applications compared to the fluorinated methoxy group .

Molecular Weight and Fluorine Content :

  • The bis(trifluoromethyl) analog (MW 332.55) has higher density (1.592 g/cm³) due to fluorine atoms, whereas the trifluoromethoxy variant (MW 297.01) is lighter .

Applications :

  • Compounds with chlorine and sulfur (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene) are predominantly pesticides, while fluorinated derivatives (e.g., ) are prioritized in pharmaceuticals for stability and bioavailability .

Research Findings and Implications

  • Synthetic Challenges : Introducing -SCF₃ groups requires specialized reagents (e.g., AgSCF₃), unlike -OCF₃, which can be synthesized via nucleophilic substitution .
  • Thermal Stability : The trifluoromethylthio group decomposes at lower temperatures (~200°C) compared to trifluoromethoxy analogs, impacting formulation strategies .
  • Environmental Impact : Chlorinated benzene derivatives (e.g., ) exhibit higher persistence in soil, whereas fluorinated compounds may degrade into less toxic metabolites .

Biological Activity

1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is an organofluorine compound notable for its unique molecular structure, which includes a benzene ring substituted with multiple electronegative groups. This structural configuration is believed to influence its biological activity significantly, making it a subject of interest in medicinal chemistry and materials science.

  • Molecular Formula : C8H3Cl2F5OS
  • Molecular Weight : 313.07 g/mol
  • CAS Number : 1803834-16-3

Biological Activity Overview

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

  • Antimicrobial Effects : The presence of electronegative substituents may enhance binding affinity to microbial targets, suggesting potential applications in antimicrobial therapies.
  • Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory pathways, indicating that this compound may also possess anti-inflammatory effects.

The biological activity of this compound is likely mediated through its interactions with specific biomolecules. The electronegative substituents can influence the compound's reactivity and binding properties, potentially leading to:

  • Enhanced Protein Binding : Studies suggest that compounds with similar structures often exhibit increased interactions with proteins or enzymes due to their electronic properties. This can alter molecular pathways and lead to therapeutic effects.

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial properties of various organofluorine compounds, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a novel antimicrobial agent.
  • Anti-inflammatory Pathway Modulation
    • Another study investigated the compound's effects on inflammatory markers in vitro. It was found to reduce the expression of pro-inflammatory cytokines in human cell lines, indicating a possible mechanism for its anti-inflammatory activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1,5-Dichloro-2-fluoro-4-(trichloromethyl)benzeneContains trichloromethyl instead of trifluoromethylthioDifferent reactivity due to chlorine groups
1,4-Dichloro-2-(trifluoromethyl)benzeneLacks the fluorine atom at the 2-positionDistinct substitution patterns affecting reactivity
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzeneFeatures difluoromethoxy groupUnique combination of substituents enhancing stability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene with high purity?

  • Methodological Answer : Begin with halogenated benzene precursors and employ stepwise substitution reactions. For example, introduce the difluoromethoxy group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions using potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C . Subsequent trifluoromethylthio (-SCF₃) incorporation can utilize copper-mediated cross-coupling with (trifluoromethyl)thiolation reagents (e.g., AgSCF₃ or CuSCF₃) under inert atmospheres. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can spectroscopic techniques distinguish between positional isomers of polychlorinated, fluorinated benzene derivatives?

  • Methodological Answer : Combine ¹⁹F NMR and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. The ¹⁹F NMR chemical shifts for -OCF₂O- and -SCF₃ groups are distinct (e.g., -OCF₂O- typically resonates at δ −55 to −60 ppm, while -SCF₃ appears at δ −40 to −45 ppm) . HRMS fragmentation patterns further differentiate isomers by comparing chlorine/fluorine isotopic clusters.

Advanced Research Questions

Q. How do the electronic properties of the trifluoromethylthio (-SCF₃) and difluoromethoxy (-OCF₂O-) groups influence the compound’s potential as a thermally activated delayed fluorescence (TADF) emitter?

  • Methodological Answer : Perform time-dependent density functional theory (TD-DFT) calculations to evaluate the singlet-triplet energy gap (ΔEₛₜ). The -SCF₃ group exhibits stronger electron-withdrawing effects compared to -OCF₃, reducing ΔEₛₜ and enhancing TADF efficiency . Experimental validation involves measuring photoluminescence quantum yields (PLQY) in doped thin films under nitrogen, with excitation at 365 nm. Compare results with analogous compounds lacking -SCF₃ (e.g., replace with -CF₃) to isolate substituent effects.

Q. What experimental strategies resolve contradictions in reported reactivity of fluorinated thioether groups under nucleophilic conditions?

  • Methodological Answer : Conduct comparative kinetic studies using model reactions (e.g., SNAr with morpholine). Monitor reaction progress via in situ ¹⁹F NMR to track intermediates. For example, the -SCF₃ group’s resistance to hydrolysis (vs. -SMe) can be quantified by exposing the compound to aqueous NaOH (pH 12) at 25°C and measuring fluoride ion release via ion chromatography . Reconcile discrepancies by adjusting solvent polarity (e.g., DMF vs. THF) or temperature gradients.

Data Analysis & Experimental Design

Q. How to design a stability study for this compound under thermal stress?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS). Heat samples at 5°C/min increments from 25°C to 300°C under nitrogen. Identify decomposition products (e.g., HF, SO₂) via MS fragmentation libraries. Correlate mass loss events with structural degradation pathways (e.g., cleavage of -SCF₃ at >200°C) .

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement a factorial design of experiments (DoE) to optimize reaction parameters. Variables include catalyst loading (CuI: 5–15 mol%), temperature (60–100°C), and solvent (DMF vs. DMAc). Analyze yield data using ANOVA to identify significant factors (p < 0.05). Replicate high-yield conditions (e.g., 10 mol% CuI, 80°C, DMF) across three independent batches to confirm reproducibility .

Contradiction & Reproducibility

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Standardize solubility testing by preparing saturated solutions in DMSO, DMF, and acetonitrile at 25°C. Agitate for 24 h, filter through 0.22 μm PTFE membranes, and quantify concentration via UV-Vis (λ_max ~270 nm). Publish raw data (absorbance vs. concentration calibration curves) to enable cross-lab validation .

Q. What protocols ensure reliable measurement of singlet oxygen (¹O₂) generation in photodynamic studies?

  • Methodological Answer : Use 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) as a ¹O₂ trap. Irradiate the compound (1 μM in D2O) with a 450 nm LED (10 mW/cm²) and monitor ABDA degradation at 378 nm. Compare with reference compounds (e.g., Rose Bengal) to calibrate quantum yield calculations. Disclose laser power and spectral output to mitigate inter-lab variability .

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